Cormethasone

Description

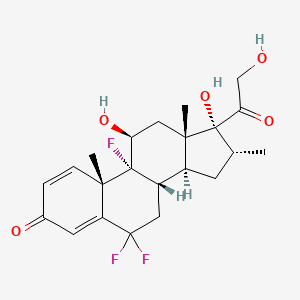

Structure

3D Structure

Properties

CAS No. |

35135-68-3 |

|---|---|

Molecular Formula |

C22H27F3O5 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H27F3O5/c1-11-6-13-14-8-20(23,24)15-7-12(27)4-5-18(15,2)21(14,25)16(28)9-19(13,3)22(11,30)17(29)10-26/h4-5,7,11,13-14,16,26,28,30H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19+,21+,22+/m1/s1 |

InChI Key |

QVTPFMPYKMLGGK-QPZANWORSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)(F)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)(F)F |

Origin of Product |

United States |

Structural Elucidation and Chemical Synthesis Methodologies for Cormethasone

Elucidation of Stereochemical Conformations Relevant to Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is fundamentally linked to its biological activity. nih.gov For corticosteroids like cormethasone, specific stereochemical conformations are essential for binding to glucocorticoid receptors and eliciting a physiological response. nih.gov The interaction between a chiral drug and its biological target, such as a receptor or enzyme, is highly specific, and often only one enantiomer or diastereomer of a drug will exhibit the desired therapeutic effect, while others may be inactive or even produce adverse effects. nih.gov

The core structure of this compound, like other corticosteroids, is the cyclopentanoperhydrophenanthrene ring system. The specific spatial arrangement of substituents on this steroid backbone dictates its interaction with the glucocorticoid receptor. While detailed crystallographic or spectroscopic studies specifically elucidating the precise conformational details of this compound are not extensively available in publicly accessible literature, the principles of corticosteroid structure-activity relationships provide a strong basis for understanding its active conformation.

Key stereochemical features that are critical for the biological activity of corticosteroids include the conformation of the A-ring, the orientation of the side chain at C-17, and the stereochemistry at various chiral centers throughout the molecule. The presence of fluorine atoms, as in this compound, can significantly influence the electronic properties and conformational stability of the molecule, thereby affecting its receptor binding affinity and biological potency.

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

While specific NMR or X-ray crystallography data for this compound is not readily found in the literature, these techniques are standard in the structural elucidation of corticosteroids.

Isomeric Forms and Analogous Steroidal Structures in Comparative Research

Corticosteroids can exist in various isomeric forms, including enantiomers and diastereomers, which can exhibit different biological activities. nih.gov this compound, with its multiple chiral centers, has a number of potential stereoisomers. The specific isomer that is therapeutically active is the result of a highly stereoselective synthesis process.

In comparative research, this compound can be analyzed alongside other fluorinated corticosteroids to understand the impact of specific structural modifications on activity.

Table 2: Comparison of this compound with Analogous Corticosteroids

| Compound | Key Structural Features | General Biological Potency |

|---|---|---|

| This compound | 6,6,9-trifluoro-11β,17-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Data not widely available |

| Dexamethasone (B1670325) | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | High |

| Betamethasone (B1666872) | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione | High |

| Flumethasone | 6α,9-difluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | High |

The introduction of fluorine at different positions of the steroid nucleus, as seen in the comparison between these compounds, significantly impacts their anti-inflammatory potency. For instance, 9α-fluorination is known to enhance glucocorticoid activity. The additional fluorine atoms in this compound at the C-6 position likely modulate its biological properties further, though specific comparative studies detailing these effects are limited.

Synthetic Pathways and Chemical Modification Strategies Applied to this compound

The synthesis of complex steroidal molecules like this compound involves multi-step chemical transformations that require precise control over stereochemistry.

While a specific, detailed industrial synthesis of this compound is not publicly documented, the general strategies for synthesizing fluorinated corticosteroids provide a blueprint for its likely production. The synthesis of related compounds, such as 6α,9α-difluoro-16α-methylprednisolone, offers insights into the key chemical steps that would be involved. acs.org

A plausible synthetic route would likely start from a readily available steroid precursor. The introduction of the fluorine atoms, the methyl group at C-16, and the double bonds in the A-ring are critical transformations. The fluorination steps often involve specialized and hazardous reagents and require careful control of reaction conditions to ensure the desired stereochemistry. google.com For instance, the introduction of the 6α-fluoro substituent can be a challenging step, often proceeding through an enol or enol ether intermediate followed by reaction with an electrophilic fluorine source. google.com

Corticosteroids are often derivatized as esters to modify their physicochemical properties, such as solubility and duration of action. This compound acetate (B1210297) is an ester derivative of this compound.

The synthesis of this compound acetate would typically involve the esterification of the C-21 hydroxyl group of this compound. This can be achieved through reaction with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base or catalyst. The reaction is generally straightforward and is a common final step in the synthesis of many corticosteroid drugs.

Table 3: Properties of this compound Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H29F3O6 | PubChem |

| Molecular Weight | 474.5 g/mol | PubChem |

| CAS Number | 35135-67-2 | PubChem |

The acetate group can influence the lipophilicity of the molecule, which in turn affects its absorption and distribution in the body.

Ensuring the purity of a pharmaceutical compound is critical for its safety and efficacy. Impurity profiling involves the identification and quantification of any unintended substances present in the final product. For corticosteroids like this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products.

Common analytical techniques used for impurity profiling and purity assessment of corticosteroids include:

High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for separating and quantifying impurities in pharmaceutical products. Different HPLC methods, such as reversed-phase HPLC, can be developed and validated to detect a wide range of potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing for the determination of the molecular weights and structures of impurities.

Gas Chromatography (GC): GC can be used to detect volatile impurities and residual solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to identify and quantify impurities, especially when authentic reference standards for the impurities are not available.

A thorough impurity profiling study for a research batch of this compound would involve subjecting the sample to various stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation and identify potential degradation products. The analytical methods used would need to be validated for specificity, linearity, accuracy, precision, and sensitivity to ensure reliable results.

Molecular and Cellular Pharmacology of Cormethasone in Preclinical Models

Glucocorticoid Receptor (GR) Binding Affinity and Selectivity Studies

The initial and most critical step in glucocorticoid action is the binding to the cytosolic Glucocorticoid Receptor (GR). The affinity and selectivity of this binding are key determinants of a compound's potency and potential for off-target effects.

Quantitative Analysis of GR-Cormethasone Interactions

Quantitative analysis of the interaction between a glucocorticoid and the GR is typically determined through competitive binding assays. These assays measure the concentration of the unlabeled drug required to displace a radiolabeled standard (like [³H]dexamethasone) from the receptor. The key parameter derived from these studies is the equilibrium dissociation constant (Kd), which indicates the concentration of the drug at which 50% of the receptors are occupied. A lower Kd value signifies a higher binding affinity.

Unfortunately, specific studies quantifying the Kd for Cormethasone acetate (B1210297) are not available in the reviewed literature. However, general structure-activity relationship studies of glucocorticoids offer some insight. For instance, it has been observed that the addition of a 21-acetate group (as is present in this compound acetate) to the steroid backbone of compounds like hydrocortisone (B1673445) and betamethasone (B1666872) tends to decrease their binding affinity for the GR compared to the parent alcohol. nih.gov This suggests that this compound acetate might have a lower binding affinity than its parent compound, this compound.

Interactive Table: General Glucocorticoid Receptor Binding Affinities (Illustrative)

Since no specific data for this compound is available, the following table illustrates typical binding affinity data for other common glucocorticoids to provide context.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (B1670325) |

| Dexamethasone | 100 |

| Betamethasone | ~50-75 |

| Prednisolone (B192156) | ~20 |

| Hydrocortisone | ~10 |

| This compound Acetate | Data not available |

Evaluation of Binding Kinetics and Dissociation Rates

Beyond binding affinity, the kinetics of the drug-receptor interaction, specifically the association (k-on) and dissociation (k-off) rates, are crucial for understanding the duration of action. A slow dissociation rate can lead to a prolonged pharmacological effect. These parameters are often determined using techniques like surface plasmon resonance or radioligand binding kinetic assays.

There is no published data on the binding kinetics and dissociation rates for this compound. For other glucocorticoids, these rates can vary and contribute to their differing clinical profiles.

Transcriptional Regulation and Gene Expression Modulation by this compound

Upon binding its ligand, the GR translocates to the nucleus and modulates gene expression through two primary mechanisms: transactivation and transrepression.

Analysis of Glucocorticoid Response Element (GRE)-Mediated Gene Activation

Transactivation involves the GR homodimer binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins.

Preclinical studies investigating the specific genes activated by this compound via GREs are lacking. General studies with other glucocorticoids have identified a range of anti-inflammatory genes that are upregulated, including those encoding for annexin (B1180172) A1 (lipocortin-1), and various phosphatases that interfere with pro-inflammatory signaling pathways.

Investigation of Transrepression Mechanisms via Protein-Protein Interactions

Transrepression is a key mechanism for the anti-inflammatory effects of glucocorticoids. It involves the monomeric GR interacting with and inhibiting the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.

While it is presumed that this compound, as a glucocorticoid, exerts its anti-inflammatory effects at least in part through transrepression, specific preclinical studies demonstrating this for this compound are absent from the literature. Research on other glucocorticoids has extensively detailed this mechanism, showing a reduction in the expression of numerous pro-inflammatory genes.

Intracellular Signaling Cascade Modulation in Cellular Systems

The binding of a glucocorticoid to the GR can influence a variety of intracellular signaling cascades, often as a consequence of the changes in gene expression. For example, by upregulating the expression of certain phosphatases, glucocorticoids can dephosphorylate and inactivate key signaling proteins in pro-inflammatory pathways like the MAPK (mitogen-activated protein kinase) pathway.

Specific data on how this compound modulates these intracellular signaling cascades in preclinical cellular models is not available. Studies with other glucocorticoids, such as dexamethasone, have shown modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation in various cell types.

Preclinical Biological Activity and Mechanistic Investigations of Cormethasone

Research on Modulation of Cell Barrier Dysfunction in Preclinical Systems

While specific studies on cormethasone are absent, research on other corticosteroids provides insights into how this class of compounds may affect cellular barriers.

Cellular and Molecular Mechanisms of Epithelial/Endothelial Barrier Integrity Regulation

Glucocorticoids, as a class, have been shown to play a significant role in the regulation of epithelial and endothelial barrier function, which is crucial for maintaining tissue homeostasis. nih.govnih.gov The integrity of these barriers is primarily maintained by complex protein structures known as tight junctions and adherens junctions.

In various preclinical models, corticosteroids like dexamethasone (B1670325) and prednisolone (B192156) have demonstrated the ability to enhance barrier integrity. nih.govplos.org For instance, studies on airway epithelial cells have shown that glucocorticoids can increase transepithelial electrical resistance (TEER), a measure of barrier tightness, and reduce the permeability to molecules. nih.gov This effect is often associated with the potentiation of tight junction formation. nih.gov

Mechanistically, the actions of glucocorticoids are mediated by the glucocorticoid receptor (GR). nih.gov Upon activation, the GR can influence the expression of numerous genes involved in barrier function. For example, in intestinal organoids derived from patients with Crohn's disease, the corticosteroid prednisolone was found to counteract the disruptive effects of inflammatory cytokines. nih.govmaastrichtuniversity.nlresearchgate.net It achieved this by preventing the reduction of key junctional proteins like E-cadherin and by modulating signaling pathways such as the myosin light chain kinase (MLCK) pathway, which is involved in regulating junctional contraction and permeability. nih.govmaastrichtuniversity.nlresearchgate.net

Furthermore, some glucocorticoids have been observed to restore barrier function in the presence of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) by upregulating the expression of certain tight junction proteins and influencing signaling cascades that govern cell-cell adhesion. plos.org

Impact on Microbial-Host Interactions and Immune Homeostasis in Research Models

The interaction between the host and its resident microbiota is critical for maintaining immune balance. While direct studies on this compound's impact are not available, the broader class of corticosteroids is known to influence these interactions.

Corticosteroids can alter the composition and function of the host microbiota. nih.gov This can have downstream effects on immune homeostasis, as the microbiota plays a role in educating and shaping the immune system.

In the context of infection, the co-administration of some corticosteroids with antibiotics has been studied. Depending on the specific corticosteroid and antibiotic, the outcome can vary, with some combinations showing weakened antibacterial effects. nih.gov For example, in canine ocular pathogens, dexamethasone was found to increase resistance to certain antibiotics. nih.gov

From an immune homeostasis perspective, glucocorticoids are potent immunosuppressants. nih.govnih.gov They can suppress the proliferation and function of various immune cells, including T-lymphocytes and neutrophils. nih.gov In animal models of stress-induced immunosuppression, dexamethasone has been shown to prevent a decline in the immune response.

Exploratory Studies in Research Models of Complex Disease Pathologies

Corticosteroids are a cornerstone in the preclinical and clinical investigation of various complex diseases due to their anti-inflammatory and immunomodulatory effects.

Investigation of this compound in Autoimmune Disease Research Models

Specific preclinical studies investigating this compound in autoimmune disease models were not identified. However, other corticosteroids, such as dexamethasone, are extensively studied in this context.

In various mouse models of autoimmune diseases like lupus, dexamethasone has been shown to ameliorate disease severity. nih.gov For instance, it can reduce levels of pathogenic autoantibodies, decrease the size of abnormal lymphoid structures, and lessen tissue injury in organs like the lungs and kidneys. nih.gov The mechanism often involves the suppression of immune cell proliferation and the reduction of inflammatory chemokines. nih.gov

Animal models are crucial for understanding the pathogenesis of autoimmune diseases and for the preclinical evaluation of potential therapies. youtube.com Models of conditions like experimental autoimmune uveitis, which can serve as a model for CNS autoimmune diseases, have been used to explore the immunosuppressive effects of corticosteroids like prednisone. frontiersin.org

Consideration and Evaluation in Cancer Research Models

There is a lack of specific preclinical data on the evaluation of this compound in cancer research models. Generally, corticosteroids like dexamethasone are used in oncology for various purposes, including as part of chemotherapy regimens to manage side effects and to treat certain hematological malignancies. cancer.gov

Preclinical cancer models, ranging from cell lines to patient-derived xenografts, are essential tools for drug development. nih.gov While corticosteroids are not typically primary anticancer agents for solid tumors, their ability to modulate the tumor microenvironment and immune responses is an area of interest. For example, in metastatic castration-resistant prostate cancer, a switch in the type of corticosteroid administered alongside primary therapy has been explored as a strategy to overcome treatment resistance. nih.gov

Structure Activity Relationship Sar and Computational Studies of Cormethasone and Analogs

Identification of Key Structural Determinants for Glucocorticoid Receptor Selectivity and Potency

The biological activity of corticosteroids like cormethasone is intrinsically linked to their three-dimensional structure, which dictates the affinity and selectivity of their binding to the glucocorticoid receptor (GR). Several structural modifications to the basic steroid nucleus have been shown to significantly influence potency and selectivity.

The foundational structure for glucocorticoid activity is the pregnane (B1235032) skeleton. Key functionalities that are generally considered essential for significant GR binding include a 3-keto-4-ene A-ring, an 11β-hydroxyl group, and a 17α-hydroxy-21-hydroxyacetyl side chain. The introduction of a double bond between carbons 1 and 2 in the A-ring, as is present in the pregna-1,4-diene structure of this compound, is known to enhance glucocorticoid activity over mineralocorticoid activity.

Fluorination of the steroid nucleus is a common strategy to enhance potency. The presence of a 9α-fluoro group, a feature of this compound, is known to increase both glucocorticoid and mineralocorticoid activity, likely due to its electron-withdrawing effect on the nearby 11β-hydroxyl group. uomustansiriyah.edu.iq this compound also possesses a 6α-fluoro group. While 9α-fluorination enhances both activities, 6α-fluorination tends to further increase glucocorticoid potency while having less impact on salt-retaining properties. uomustansiriyah.edu.iq

Substitution at the 16-position of the D-ring is a critical determinant of selectivity. The 16α-methyl group found in this compound is known to significantly reduce or abolish mineralocorticoid activity, thereby enhancing the selectivity for the glucocorticoid receptor. This modification also protects the 17α-hydroxyl group from metabolic degradation.

The 17α- and 21-hydroxyl groups are also crucial for activity. The 21-hydroxyl group, in particular, is thought to be essential for establishing key interactions within the GR binding pocket. nih.gov Esterification at the 17α and 21 positions can modulate lipophilicity and pharmacokinetic properties, with longer ester chains sometimes leading to increased binding affinity and lipophilicity. nih.gov

Comparative SAR Analysis with Clinically Utilized and Investigational Corticosteroids

A comparative analysis of this compound with other well-known corticosteroids highlights the impact of its unique structural features.

Dexamethasone (B1670325): Dexamethasone is a potent glucocorticoid that shares the 9α-fluoro and 16α-methyl substitutions with this compound. nih.gov The primary structural difference is the absence of the 6α-fluoro group in dexamethasone. The addition of this group in this compound is expected to further enhance its glucocorticoid potency relative to dexamethasone.

Betamethasone (B1666872): Betamethasone is the 16β-methyl isomer of dexamethasone. While both 16α and 16β-methyl groups reduce mineralocorticoid activity, the stereochemistry at this position can subtly influence potency and metabolism.

Flumethasone: Flumethasone contains both a 6α- and a 9α-fluoro group, similar to this compound. However, it differs at the 16-position. The presence of the 16α-methyl group in this compound is a key differentiator, expected to enhance its anti-inflammatory activity.

Hydrocortisone (B1673445) (Cortisol): As the primary endogenous glucocorticoid, hydrocortisone serves as a baseline for comparison. It lacks the 1,2-double bond, the 6α- and 9α-fluoro groups, and the 16α-methyl group of this compound. Consequently, this compound is anticipated to be significantly more potent and selective as a glucocorticoid than hydrocortisone.

The following table provides a summary of the key structural features of this compound and selected other corticosteroids.

| Compound | 1,2-Double Bond | 6α-Fluoro | 9α-Fluoro | 16α-Methyl |

| This compound | Yes | Yes | Yes | Yes |

| Dexamethasone | Yes | No | Yes | Yes |

| Betamethasone | Yes | No | Yes | No (16β-Methyl) |

| Flumethasone | Yes | Yes | Yes | No |

| Hydrocortisone | No | No | No | No |

In Silico Molecular Modeling and Docking Studies for Receptor Interaction Prediction

These studies for dexamethasone reveal that the steroid fits snugly into the ligand-binding pocket of the GR. The 3-keto group and the 21-hydroxyl group typically form key hydrogen bonds with amino acid residues in the receptor, such as Gln570 and Arg611. The 11β-hydroxyl group also forms a critical hydrogen bond. The hydrophobic steroid core makes extensive van der Waals contacts with nonpolar residues lining the pocket.

For this compound, a similar binding mode is expected. The additional 6α-fluoro group would likely be accommodated within a hydrophobic portion of the ligand-binding pocket. Its presence could potentially alter the electronic distribution across the steroid nucleus, which may lead to subtle changes in the interactions with the receptor, possibly contributing to its enhanced potency.

Molecular dynamics simulations on dexamethasone-GR complexes have been used to study the stability of the ligand-receptor interaction over time. nih.gov Such studies on this compound could provide insights into how its specific substitutions affect the conformational dynamics of the GR and the stability of the complex.

QSAR (Quantitative Structure-Activity Relationship) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For corticosteroids, QSAR models have been developed to predict glucocorticoid receptor binding affinity based on various molecular descriptors.

Specific QSAR studies focused on this compound and its close derivatives are not currently found in published literature. However, broader QSAR analyses of fluorinated corticosteroids have highlighted the importance of descriptors related to lipophilicity, electronic properties, and steric factors. For instance, the lipophilicity of the substituents at the 17α-position has been shown to correlate with receptor affinity. nih.gov

A QSAR study involving a series of this compound derivatives would be a valuable tool for optimizing its structure for enhanced potency and selectivity. By synthesizing and testing a range of analogs with modifications at various positions, and then correlating these activities with calculated molecular descriptors, a predictive model could be built. Such a model could guide the design of novel analogs with improved therapeutic profiles. The descriptors in such a model would likely include parameters that quantify the effects of the fluorine substitutions and the 16α-methyl group on the molecule's electronic and steric properties.

Analytical and Bioanalytical Methodologies Employed in Cormethasone Research

Advanced Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The characterization and quantification of corticosteroids in various matrices, such as pharmaceutical formulations and biological samples, rely heavily on the separation power of chromatography coupled with the specificity and sensitivity of spectroscopy.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic corticosteroids. Development of a robust HPLC method is critical for separating the active pharmaceutical ingredient from related substances, impurities, and degradation products.

A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for a corticosteroid might involve a gradient mobile phase to ensure the separation of compounds with different polarities. nih.gov For instance, a method developed for betamethasone (B1666872), a stereoisomer of dexamethasone (B1670325), utilized a gradient system with an ACE Phenyl column. nih.gov The mobile phase consisted of (A) water:acetonitrile (90:10, v/v) and (B) acetonitrile:isopropanol (80:20, v/v), with UV detection at 240 nm. nih.govnih.gov Such a method is designed to be stability-indicating, meaning it can resolve the main peak from all potential degradation products formed under stress conditions like hydrolysis, oxidation, and heat. youtube.com

For the quantitative analysis of dexamethasone acetate (B1210297) in microemulsions, a simpler isocratic HPLC method has been proven effective. nih.govdrugs.com This method used a Lichrospher 100 RP-18 column with a mobile phase of methanol:water (65:35, v/v) and UV detection at 239 nm. nih.govdrugs.com The method demonstrated good linearity, precision, and accuracy, making it suitable for routine quality control. nih.govdrugs.com

Table 1: Example HPLC Method Parameters for Corticosteroid Analysis

| Parameter | Method 1 (Stability-Indicating) nih.gov | Method 2 (Quantitative Analysis) nih.govdrugs.com |

| Column | ACE Phenyl (10 cm x 4.6 mm, 3 µm) | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) |

| Mobile Phase | Gradient: A) Water:Acetonitrile (90:10) B) Acetonitrile:Isopropanol (80:20) | Isocratic: Methanol:Water (65:35) |

| Flow Rate | Not specified | 1.0 mL/min |

| Detection | UV at 240 nm | UV at 239 nm |

| Injection Volume | Not specified | 20 µL |

This table presents a generalized summary of HPLC methods developed for related corticosteroids and is for illustrative purposes.

Mass Spectrometry (MS) Applications in Structural Confirmation and Metabolite Identification (Preclinical)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the structural confirmation of corticosteroids and the identification of their metabolites in preclinical studies. nih.govwikipedia.org The high sensitivity and specificity of LC-MS/MS allow for the detection and quantification of analytes at very low concentrations in complex biological matrices like plasma and tissue. nih.gov

In preclinical research, identifying metabolites is crucial to understanding the drug's metabolic fate. nih.govmedlineplus.gov For example, in vitro studies using human liver microsomes have been used to investigate the metabolism of dexamethasone. Using LC-MS, researchers identified several metabolites, including 6β-hydroxydexamethasone and 6α-hydroxydexamethasone. The structural elucidation of these metabolites provides insight into the enzymes responsible for the drug's breakdown, which is often the cytochrome P450 system.

Electron capture negative chemical ionization mass spectrometry is another technique that has been explored for the analysis of corticosteroids. This method involves chemical oxidation of the corticosteroid to enhance its electrophilicity, thereby increasing its sensitivity for detection.

Immunological Assays for Biological Activity Measurement (e.g., ELISAs for cytokine quantification)

The anti-inflammatory effects of corticosteroids are often assessed by measuring their impact on cytokine production. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common and robust method for quantifying specific cytokines in biological fluids. These assays are critical for understanding the pharmacodynamics of a corticosteroid.

Competitive ELISAs are frequently used for the quantitative analysis of corticosteroids themselves in various samples. In this format, the corticosteroid in the sample competes with a labeled corticosteroid for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of the corticosteroid in the sample.

To measure the biological activity, researchers can stimulate whole blood or isolated immune cells in vitro and then measure the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the presence or absence of the corticosteroid. A reduction in the levels of these cytokines, as measured by ELISA, indicates the anti-inflammatory activity of the compound. Commercially available ELISA kits for a wide range of cytokines and corticosteroids make these analyses accessible.

Table 2: Example Cytokines Measured by ELISA in Corticosteroid Research

| Cytokine | Role in Inflammation |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine involved in a wide range of inflammatory responses. |

| Tumor Necrosis Factor-alpha (TNF-α) | Key pro-inflammatory cytokine in systemic inflammation. |

| Interferon-gamma (IFN-γ) | Pro-inflammatory cytokine critical for innate and adaptive immunity. |

| Interleukin-10 (IL-10) | Anti-inflammatory cytokine that can be modulated by corticosteroids. |

This table lists cytokines commonly quantified to assess the anti-inflammatory effects of corticosteroids.

Molecular Biology Techniques in Gene Expression Studies (e.g., Quantitative RT-PCR)

Molecular biology techniques, particularly quantitative reverse transcription-polymerase chain reaction (qRT-PCR), are employed to investigate how corticosteroids regulate gene expression at the messenger RNA (mRNA) level. This provides a mechanistic understanding of the drug's action.

For instance, studies on dexamethasone have used qRT-PCR to evaluate its effect on the expression of genes involved in drug metabolism and transport, such as P-glycoproteins (mdr1a/1b) and cytochrome P450 enzymes (CYP3A1/2), in various tissues. These studies involve treating animal models with the corticosteroid, isolating RNA from tissues of interest, reverse transcribing the RNA into complementary DNA (cDNA), and then quantifying the expression of specific genes using qRT-PCR. The accuracy of qRT-PCR results is highly dependent on the use of stable reference genes for normalization.

Q & A

Q. How can researchers validate analytical methods for detecting Cormethasone in biological samples?

Methodological Answer:

-

Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for quantification, following validation parameters per ICH guidelines (specificity, linearity, accuracy, precision, limit of detection/quantification) .

-

Include internal standards (e.g., deuterated analogs) to control matrix effects. Cross-validate results with independent assays like immunoassays to confirm specificity .

-

Example Table:

Parameter Acceptance Criteria This compound Results Linearity (R²) ≥0.99 0.992 Recovery (%) 85–115% 98% ± 3%

Q. What experimental designs are optimal for assessing this compound’s glucocorticoid receptor binding affinity?

Methodological Answer:

- Use radioligand binding assays with cell membranes expressing human glucocorticoid receptors. Include dexamethasone as a positive control .

- Apply Scatchard analysis to calculate dissociation constants (Kd) and compare results across multiple replicates to address variability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound’s pharmacokinetic data across preclinical studies?

Methodological Answer:

- Conduct meta-analysis using PRISMA guidelines to identify sources of heterogeneity (e.g., species differences, dosing regimens) .

- Perform sensitivity analyses to exclude outliers and apply mixed-effects models to account for inter-study variability .

- Key Consideration: Address confounding variables such as metabolic enzyme polymorphisms in animal models .

Q. What strategies are effective for isolating this compound’s anti-inflammatory effects from its metabolic side effects in mechanistic studies?

Methodological Answer:

Q. How should systematic reviews of this compound’s efficacy in autoimmune models address study quality and bias?

Methodological Answer:

- Apply the SYRCLE risk-of-bias tool for preclinical studies to assess randomization, blinding, and outcome reporting .

- Use GRADE criteria to evaluate evidence strength, focusing on dose-response consistency and reproducibility across independent labs .

Methodological Frameworks for Research Design

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating this compound-related hypotheses?

Methodological Answer:

Q. How can researchers design dose-response studies to minimize confounding in this compound’s immunosuppressive effects?

Methodological Answer:

- Use factorial designs to test interactions between this compound and co-administered drugs (e.g., cyclosporine).

- Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects from experimental noise .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory results in this compound’s transcriptional regulation studies?

Methodological Answer:

Q. How should researchers handle missing data in longitudinal studies of this compound’s therapeutic durability?

Methodological Answer:

- Apply multiple imputation (MI) techniques with predictive mean matching, ensuring <20% missingness per variable .

- Perform sensitivity analyses using complete-case datasets to assess imputation robustness .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound experiments across laboratories?

Methodological Answer:

Q. How can researchers address ethical concerns in this compound’s teratogenicity studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.